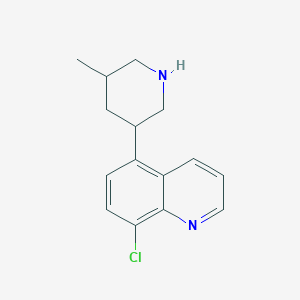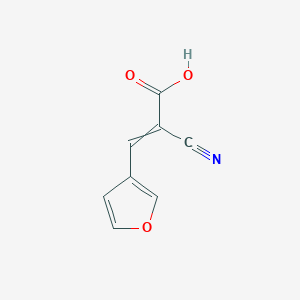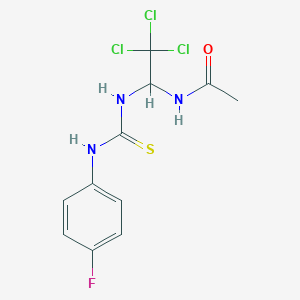![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups attached to a benzoisochromene core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,8-naphthalic anhydride to form 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione, followed by reduction to yield the desired diamino compound. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenated compounds or acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted benzoisochromene derivatives.
Applications De Recherche Scientifique
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with bromine atoms instead of amino groups.
6,7-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: Contains nitro groups instead of amino groups.
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Contains a hydroxyl group instead of amino groups.
Uniqueness
The presence of amino groups in 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and applications. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions distinguishes it from its brominated, nitrated, and hydroxylated counterparts.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
Clé InChI |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)
![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)





![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)


